NO-Feng-PDMPRa

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a field of paramount importance in contemporary organic chemistry. chiralpedia.com Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. routledge.comgoogle.com Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric catalysis provides a powerful tool to selectively produce the desired enantiomer, thereby maximizing efficacy and minimizing potential side effects. chiralpedia.com This approach is not only crucial for the synthesis of chiral drugs but also for the production of agrochemicals and advanced materials with specific properties. numberanalytics.com The development of efficient chiral catalysts has revolutionized the way chemists approach the synthesis of complex molecules, making it possible to produce enantiomerically pure compounds more sustainably and economically. chiralpedia.com The significance of this field was highlighted by the 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis. chiralpedia.com

Evolution of Chiral Ligands in Catalytic Systems

The history of asymmetric catalysis is intrinsically linked to the evolution of chiral ligands. routledge.com Early efforts in the mid-20th century laid the groundwork, but it was the development of well-defined chiral metal complexes in the latter half of the century that truly propelled the field forward. numberanalytics.compnas.org The design of chiral ligands has progressed from relying on naturally occurring chiral molecules to the rational design and synthesis of novel, highly effective ligand scaffolds. researchgate.net A key principle in ligand design has been the concept of C2-symmetry, which reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov Over the years, several classes of "privileged ligands" have emerged, which are effective for a wide range of reactions. nih.gov These include chiral phosphines, bisoxazolines (BOX), and salen derivatives. The development of ligand libraries has allowed for the rapid screening of catalysts to find the optimal system for a particular transformation. routledge.com

Overview of Nitroxide-Based Chiral Ligands

Within the diverse landscape of chiral ligands, those incorporating a nitroxide moiety have emerged as a versatile and powerful class. Chiral N,N'-dioxide ligands, developed by the research group of Professor Xiaoming Feng, represent a significant contribution to this area. jk-sci.comrsc.org These ligands are typically C2-symmetric and can be readily synthesized from readily available amino acids and amines. rsc.org A key feature of these ligands is their conformational flexibility, which challenges the traditional preference for rigid ligand scaffolds in asymmetric catalysis. noaa.gov Despite this flexibility, they can form well-defined chiral environments around a metal center, leading to high levels of stereocontrol. noaa.gov These N,N'-dioxide ligands are capable of coordinating with a wide variety of metal ions, including those from the main group, transition metals, and rare earth metals, making them highly versatile. jk-sci.comresearchgate.net This broad compatibility has enabled their successful application in over 50 different types of asymmetric reactions. jk-sci.com

Contextualizing NO-Feng-PDMPRa within Current Catalytic Research

This compound belongs to the family of chiral N,N'-dioxide ligands developed by Feng and his collaborators. These ligands have carved a unique niche in the field of asymmetric catalysis due to their broad applicability and high efficacy. jk-sci.com The "Feng ligands," as they are often called, have been recognized as a class of privileged chiral ligands. noaa.gov Their ability to act as either organocatalysts on their own or as ligands for a multitude of metal catalysts underscores their versatility. researchgate.net Research in the Feng group is dedicated to addressing synthetic challenges through the development of new catalytic methods, with a focus on creating transformative reactions. kfenglab.com The development of ligands like this compound is a direct result of this ongoing effort to innovate and expand the toolkit of synthetic organic chemists. The structural features of these ligands, including their adjustability and stability, contribute to their success. jk-sci.com They are soluble in a range of solvents and are not sensitive to air or water, which allows for reactions to be carried out under convenient conditions. jk-sci.com

Interactive Data Table: Comparison of Privileged Chiral Ligand Families

| Ligand Family | Key Structural Feature | Common Metal Partners | Typical Applications |

| Chiral Phosphines (e.g., BINAP) | Biaryl backbone with phosphorus atoms | Rhodium, Ruthenium, Palladium | Asymmetric hydrogenation, cross-coupling reactions |

| Bisoxazolines (BOX) | Two oxazoline (B21484) rings linked by a chiral backbone | Copper, Zinc, Magnesium | Asymmetric Diels-Alder, aldol, and Michael reactions |

| Salen Ligands | Schiff base derived from salicylaldehyde (B1680747) and a diamine | Manganese, Chromium, Cobalt | Asymmetric epoxidation, aziridination |

| Feng N,N'-Dioxides | C2-symmetric amide-based N-oxides | Lanthanides, Transition Metals, Main Group Metals | Carbonyl-ene, hetero-Diels-Alder, Michael addition reactions |

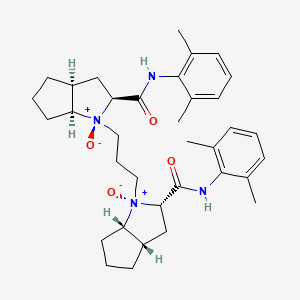

Structure

3D Structure

Properties

Molecular Formula |

C35H48N4O4 |

|---|---|

Molecular Weight |

588.8 g/mol |

IUPAC Name |

(1S,2S,3aS,6aS)-1-[3-[(1S,2S,3aS,6aS)-2-[(2,6-dimethylphenyl)carbamoyl]-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-1-yl]propyl]-N-(2,6-dimethylphenyl)-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-2-carboxamide |

InChI |

InChI=1S/C35H48N4O4/c1-22-10-5-11-23(2)32(22)36-34(40)30-20-26-14-7-16-28(26)38(30,42)18-9-19-39(43)29-17-8-15-27(29)21-31(39)35(41)37-33-24(3)12-6-13-25(33)4/h5-6,10-13,26-31H,7-9,14-21H2,1-4H3,(H,36,40)(H,37,41)/t26-,27-,28-,29-,30-,31-,38-,39-/m0/s1 |

InChI Key |

OHRCPEXQTDIZCE-UBMXSSLWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@@H]3CCC[C@@H]3[N@+]2(CCC[N@@+]4([C@H]5CCC[C@H]5C[C@H]4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCCC3[N+]2(CCC[N+]4(C5CCCC5CC4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |

Origin of Product |

United States |

Origin and Development of No Feng Pdmpra

Contributions of the Feng Xiaoming Research Group to Chiral Ligand Design

The research group of Professor Feng Xiaoming at Sichuan University has made profound contributions to the field of chiral organic synthesis. jk-sci.com Over two decades of research, the group designed and synthesized a novel class of N,N'-dioxide amide compounds, which have become recognized as privileged chiral ligands and catalysts. cas.cnscu.edu.cn This work broke with the traditional reliance on phosphorus or nitrogen hetero-atom hybrids for privileged ligands, demonstrating that oxygen-coordinated ligands can be equally effective. rsc.org

These ligands have proven highly efficient in over fifty types of asymmetric reactions, including several new catalytic reactions that were previously unattainable. cas.cnjk-sci.com A notable example of their impact is the development of the Roskamp–Feng reaction, an optimized asymmetric conversion of α-acetoxy diazoesters with aldehydes. jk-sci.com The significance of these contributions was recognized with the 2018 Future Science Award in Material Science, awarded to Professor Feng for inventing new catalysts and reaction methods that revolutionized organic synthesis. jk-sci.com The ligands developed by his group are now commercially available and are often referred to as "Feng's Ligands," a testament to their impact on the field. cas.cnshanghaitech.edu.cn

Design Principles Behind Flexible Chiral Nitrogen-Oxygen Ligands

The design of Feng's ligands challenged the long-held belief that effective chiral ligands must possess a rigid structure. oup.comcas.cn The core design principles are rooted in strategies of bifunctional catalysis and C2-symmetry. scu.edu.cn

Key design features include:

Flexible yet Controlling Structure : The ligands are characterized by a unique structure that combines rigidity with flexibility, sometimes likened to a nunchaku. jk-sci.com This conformationally flexible framework consists of a tertiary amino oxide–amide backbone connected by a straight-chain alkyl spacer. oup.comrsc.org This flexibility is not a liability but a feature that allows for precise control over the reaction environment. jk-sci.com

C2-Symmetry : The ligands possess C2-symmetry, a feature common to many successful privileged ligands. scu.edu.cnoup.com

Tetradentate Coordination : As neutral tetradentate ligands, they coordinate to a wide variety of hard Lewis acid metal ions through the oxygen atoms of two amide groups and two amine oxides. scu.edu.cnoup.com This creates non-planar cis-α M(N,N′-dioxide) complexes that serve as a versatile and easily adjustable chiral platform for numerous asymmetric reactions. rsc.org

Tunability : A crucial aspect of their design is the ease with which their structure can be modified. The chiral environment can be fine-tuned for specific substrates and reactions by altering the chiral backbone, the linker units, and the steric and electronic nature of the amine components. jk-sci.comscu.edu.cn

Synthetic Strategies for Constructing the NO-Feng-PDMPRa Scaffold

The term "scaffold" in this context refers to the core molecular framework that provides structural support for the functional components of the ligand. nih.govnih.govresearchgate.net The synthetic strategies for Feng's ligands are designed to be practical and efficient, allowing for the construction of a diverse library of catalysts.

The synthesis of C2-symmetric chiral N,N'-dioxide ligands is straightforward and begins with readily available and inexpensive precursors, primarily chiral amino acids and amines. cas.cnrsc.org The process generally involves the connection of two N-oxide amide subunits through a variable linker. scu.edu.cn

Stereocontrol is a critical element of the synthesis. The chirality of the final ligand, which is essential for its function in asymmetric catalysis, is derived from the chiral precursors. The ligands are designed to have not only chiral carbon centers but also chiral nitrogen atoms, creating a well-defined three-dimensional structure. oup.com The use of cyclic chiral amino acids such as L-proline and L-pipecolic acid is a common strategy to build the chiral backbone of the ligand. oup.com

Derivatization is a key strategy for optimizing the performance of Feng's ligands for specific catalytic applications. nih.govrsc.org The modular nature of the ligand scaffold allows for systematic modifications to fine-tune its properties. scu.edu.cn

Approaches to derivatization include:

Varying the Chiral Backbone : Starting from different chiral amino acids alters the steric environment around the metal center. oup.com

Modifying the Linker Unit : The length and nature of the spacer connecting the two N-oxide amide subunits can be changed, influencing the flexibility and bite angle of the ligand. scu.edu.cn

Altering the Amine Substituents : Changing the groups attached to the amide nitrogen atoms can modify the steric and electronic properties of the ligand, which in turn affects the reactivity and selectivity of the catalyst complex. scu.edu.cn

This high degree of modularity allows for the creation of a diverse family of ligands, each tailored for optimal performance in different types of asymmetric reactions. cas.cn

Evolution of the "Feng's Ligand" Series and this compound's Position within It

The success of the initial N,N'-dioxide ligands led to the development of an entire series, often referred to collectively as "Feng's Ligands." cas.cn These ligands have been commercialized and are used by researchers worldwide. cas.cnshanghaitech.edu.cn The series includes various ligands, often designated with an "L" number, which have been successfully applied in a wide range of metal-catalyzed reactions. jk-sci.comacs.org For instance, different ligands from the series (e.g., L2, L3, L4, L10) have been used to form complexes with metals like Scandium, Nickel, and Magnesium to catalyze reactions such as the Roskamp–Feng reaction, hetero-Diels–Alder reactions, and 1,3-dipolar cycloadditions. jk-sci.comacs.org

This compound is a specific, named member of this extensive family of chiral N,N'-dioxide ligands. chemscene.cominter-chem.pl It is identified by its CAS Number, 1132049-44-5. chemscene.com In some commercial listings, it is also designated as L-RaMe2, indicating its place within the broader classification of Feng's ligands. jk-sci.com The development of specific, named derivatives like this compound highlights the evolution of the series from a general concept to a fine-tuned toolkit of specialized catalysts for asymmetric synthesis.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1132049-44-5 | chemscene.com |

| Molecular Formula | C₃₅H₄₈N₄O₄ | chemscene.com |

| Molecular Weight | 588.78 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 104.32 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 8 | chemscene.com |

Table 2: Examples of Feng Ligand-Metal Complexes and Their Applications

| Ligand/Metal Complex | Application(s) | Source(s) |

|---|---|---|

| L1/Y(OTf)₃ | Homologation of α-ketoesters and α-diazoesters | jk-sci.com |

| L2/Sc(OTf)₃ | Roskamp–Feng reaction, Baeyer–Villiger oxidation, Ring expansion of isatins | jk-sci.com |

| L2/Ni(BF₄)₂ | [8+2] cycloaddition | jk-sci.com |

| L3/Mg(ClO₄)₂ | 1,3-dipolar cycloaddition of nitrile imines | jk-sci.com |

| L4/Sc(OTf)₃ | α-Functionalization of 3-substituted oxindoles, Epoxidation of enones | jk-sci.com |

| L4/Ni(ClO₄)₂ | Ene reaction | jk-sci.com |

| L10/Mg(ClO₄)₂/CuBF₄(CH₃CN)₄ | Multicomponent cascade reactions | acs.org |

Mechanistic Insights into No Feng Pdmpra Catalysis

Theoretical Frameworks in Asymmetric Catalysis

The remarkable stereocontrol exerted by the NO-Feng-PDMPRa catalyst is rationalized through several key theoretical concepts that are fundamental to understanding asymmetric induction. These frameworks provide a lens through which the intricate interactions between the catalyst, substrates, and transition states can be comprehended.

Transition state theory is central to explaining the enantioselectivity observed in this compound catalyzed reactions. The catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states dictates the enantiomeric excess (ee) of the product. Computational studies, such as Density Functional Theory (DFT) and a hybrid method known as "our own N-layered integrated molecular orbital and molecular mechanics" (ONIOM), have been instrumental in modeling these transition states for the broader class of chiral N,N'-dioxide-metal complexes. These studies reveal that the specific geometry and electronic properties of the this compound-metal complex create a well-defined chiral pocket. Substrates approaching the metal center are forced to adopt specific orientations to minimize steric hindrance and maximize favorable electronic interactions, thus lowering the energy of one transition state pathway.

The efficacy of the this compound catalyst is profoundly influenced by the nature of the interaction between the chiral ligand and the metal ion. This compound is a C2-symmetric chiral N,N'-dioxide ligand, a class of ligands known for their flexibility and ability to coordinate with a wide range of metal ions, including those from the main group, transition metals, and rare earth metals. inter-chem.pl The catalytic performance, including stereocontrol, is closely tied to the inherent properties of the central metal ion, such as its Lewis acidity, ionic radius, and coordination sphere.

The N,N'-dioxide moiety of the ligand typically coordinates to the metal center in a tetradentate fashion, forming a stable complex. This chelation creates a rigid and well-defined chiral scaffold around the metal's active site. The specific substituents on the ligand backbone, denoted by "PDMPRa" in the compound's name, play a crucial role in fine-tuning the steric and electronic properties of the catalytic pocket, thereby influencing both reactivity and enantioselectivity. Theoretical models have highlighted the importance of this cooperative catalysis between the metal and the ligand in achieving high levels of asymmetric induction.

The N,N'-dioxide functional groups are the linchpins of the this compound ligand's catalytic activity. These groups serve as the primary coordination sites for the metal ion, forming a chiral complex that acts as a Lewis acid catalyst. The electronic properties of the nitroxide moieties can be modulated by the substituents on the ligand framework. This, in turn, influences the Lewis acidity of the complexed metal ion. A more electron-withdrawing environment around the nitroxide groups can enhance the Lewis acidity of the metal center, potentially leading to higher catalytic activity. Furthermore, the oxygen atoms of the nitroxide groups can participate in hydrogen bonding or other non-covalent interactions with the substrate, further contributing to the organization of the transition state assembly and enhancing stereochemical control.

Proposed Catalytic Cycles for this compound-Mediated Reactions

While specific, detailed catalytic cycles for every reaction catalyzed by this compound are the subject of ongoing research, general mechanistic pathways can be proposed based on studies of the broader family of Feng's chiral N,N'-dioxide catalysts. These cycles typically involve the activation of a substrate by the chiral Lewis acid complex, followed by a highly stereocontrolled bond-forming event.

In a typical reaction catalyzed by a this compound-metal complex, the first step involves the coordination of an electrophilic substrate to the Lewis acidic metal center. For instance, in a carbonyl-ene reaction, the carbonyl oxygen of the electrophile would coordinate to the metal ion. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The chiral environment created by the this compound ligand ensures that the substrate binds in a specific orientation, predisposing the system for an enantioselective reaction. The choice of metal ion is critical in this step, as its Lewis acidity must be sufficient to activate the substrate without promoting undesired side reactions.

Following substrate activation, the reaction proceeds through a stereodetermining step, where the new chiral center(s) are formed. In this crucial phase, the nucleophile attacks the activated electrophile within the chiral pocket of the catalyst. The steric bulk and electronic nature of the "PDMPRa" substituents on the this compound ligand play a decisive role in dictating the facial selectivity of this attack. By creating a highly asymmetric environment, the ligand effectively shields one face of the electrophile, forcing the nucleophile to approach from the less hindered side. This directed attack leads to the preferential formation of one enantiomer. After the bond-forming step, the product dissociates from the catalyst, regenerating the active catalytic species for the next cycle.

For example, in an asymmetric (2+1) cycloaddition of thioketones to synthesize tetrasubstituted thiiranes, the this compound-metal complex would coordinate to the thioketone. The subsequent attack by the nucleophilic partner would occur in a highly controlled manner, governed by the steric and electronic demands of the chiral catalyst, leading to the formation of the chiral thiirane (B1199164) product with high enantiopurity.

Computational Studies and Molecular Modeling of this compound Complexes

While extensive experimental work has demonstrated the broad applicability of catalysts derived from this compound and other similar N,N'-dioxide ligands, computational studies are instrumental in elucidating the electronic and steric factors that govern their reactivity and enantioselectivity. chinesechemsoc.orgscu.edu.cn These theoretical investigations offer a microscopic view of the reaction pathways, transition states, and non-covalent interactions that are often challenging to probe experimentally.

Density Functional Theory (DFT) has emerged as a standard and powerful method for investigating the mechanisms of reactions catalyzed by transition metal complexes, including those involving chiral N,N'-dioxide ligands from the Feng group. chinesechemsoc.orgscu.edu.cnacs.org DFT calculations allow for the accurate prediction of geometries, energies, and other electronic properties of reactants, intermediates, transition states, and products. acs.org This information is vital for understanding the factors that control the catalytic activity and stereoselectivity.

In the context of catalysis by metal complexes of ligands like this compound, DFT is frequently employed to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can help identify the most plausible reaction pathway. This includes the characterization of key transition states and intermediates.

Rationalize Enantioselectivity: The origin of stereocontrol is a central question in asymmetric catalysis. DFT calculations can be used to compare the energies of the transition states leading to the different stereoisomers. A lower activation energy for the transition state leading to the major enantiomer provides a theoretical basis for the observed enantioselectivity. acs.org

Analyze Ligand Effects: DFT can shed light on how the structural and electronic properties of the ligand influence the catalytic outcome. For instance, the steric hindrance and electronic nature of the substituents on the N,N'-dioxide backbone can be correlated with the observed reactivity and selectivity. nih.gov

While specific DFT studies exclusively focused on the this compound ligand are not widely available in the public domain, the general approach can be illustrated by the numerous studies on similar chiral N,N'-dioxide-metal complexes from Feng's laboratory. For example, in a chiral cobalt(II) complex catalyzed ring-expansion of azetidines, DFT calculations were crucial in elucidating the enantioselective ring expansion process. chinesechemsoc.org Similarly, in a photocycloaddition reaction catalyzed by a chiral Lutetium(III) complex, DFT calculations provided insights into the origin of enantioselectivity by analyzing the relative Gibbs free energies of the ground-state intermediates and transition states. scu.edu.cn

Illustrative Data from DFT Calculations on a Related Chiral N,N'-Dioxide/Metal Catalyzed Reaction:

The following table represents typical data obtained from DFT calculations to rationalize the enantioselectivity in an asymmetric reaction catalyzed by a chiral N,N'-dioxide-metal complex. The data is hypothetical and for illustrative purposes, based on the type of results presented in relevant literature. scu.edu.cn

| Transition State | Substrate Approach Face | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-Re | Re-face | 0.0 | Major |

| TS-Si | Si-face | +2.5 | Minor |

This interactive table illustrates how lower calculated transition state energy for one pathway (TS-Re) correlates with the formation of the major product enantiomer.

Molecular Dynamics (MD) simulations offer a complementary approach to static DFT calculations by providing insights into the dynamic behavior of the catalyst-substrate complex over time. acs.orgmdpi.com MD simulations can be particularly useful for understanding:

Conformational Flexibility: Chiral ligands like this compound are known for their conformational flexibility, which can be crucial for their catalytic activity. mdpi.com MD simulations can explore the conformational landscape of the ligand and its metal complex, identifying the most populated and catalytically relevant conformations.

Ligand-Substrate Binding: MD simulations can model the process of substrate binding to the catalytic complex, revealing the key interactions (e.g., hydrogen bonds, van der Waals forces) that govern substrate recognition and orientation within the chiral pocket of the catalyst. acs.org

Solvent Effects: The influence of the solvent on the catalytic reaction can be explicitly studied using MD simulations, providing a more realistic model of the reaction environment.

To date, specific Molecular Dynamics simulation studies detailing the ligand-substrate interactions for this compound have not been prominently reported in the scientific literature. However, the application of MD simulations to similar catalytic systems is a growing area of research. osti.gov For instance, MD simulations have been used to study the dynamics of supported metal complexes and the interactions in various protein-ligand systems, providing valuable information on binding poses and conformational changes. acs.orgosti.gov

Illustrative Data from a Hypothetical MD Simulation Analysis:

The following table demonstrates the type of data that could be generated from an MD simulation to analyze the stability of key interactions between a catalyst and substrate. The data is hypothetical and serves to illustrate the potential application of this technique.

| Interaction Pair | Interaction Type | Average Distance (Å) during Simulation | Occupancy (%) |

| Ligand-NH...Substrate-O | Hydrogen Bond | 2.1 | 95.2 |

| Ligand-Aryl...Substrate-Aryl | π-π Stacking | 3.8 | 78.5 |

This interactive table shows how MD simulations can quantify the stability and nature of non-covalent interactions that are critical for substrate binding and stereocontrol.

Applications of No Feng Pdmpra in Asymmetric Organic Reactions

Scope of Asymmetric Reactions Catalyzed by NO-Feng-PDMPRa

Complexes derived from this compound and its analogues have been successfully employed to catalyze over 50 distinct types of asymmetric reactions. sciengine.comjk-sci.com The conformational flexibility of the ligand backbone, combined with the steric and electronic properties of its substituents, allows for the fine-tuning of the catalyst's chiral environment to suit a variety of substrates and reaction types. rsc.orgjk-sci.com This has led to high levels of stereocontrol in numerous synthetic applications.

Asymmetric Carbon-Carbon Bond Formations

The formation of stereodefined carbon-carbon bonds is a cornerstone of organic synthesis. Metal complexes of this compound and related N,N'-dioxide ligands have proven to be exceptional catalysts for several key reactions in this category.

One notable example is the asymmetric carbonyl-ene reaction . A study showcasing the utility of a chiral N,N'-dioxide-nickel(II) complex demonstrated its ability to facilitate the synthesis of optically active γ,δ-unsaturated α-hydroxy carbonyl compounds with excellent enantioselectivity (up to >99% ee) and high yields. The reaction tolerates a broad scope of substrates, including various aromatic, aliphatic, and heteroaromatic glyoxal derivatives, as well as glyoxylate, reacting with a range of alkenes.

Another significant application is the asymmetric Friedel-Crafts alkylation . Chiral N,N'-dioxide-Ni(II) complexes have been shown to be highly effective in the alkylation of indoles, a reaction of great importance in the synthesis of biologically active compounds.

Furthermore, these catalysts have been successfully applied to the asymmetric Roskamp reaction . The use of a chiral N,N'-dioxide/Sc(III) complex enabled the first asymmetric variant of this reaction, highlighting the unique reactivity that can be achieved with these ligand-metal combinations. sciengine.com

The asymmetric Mannich-type reaction is another area where these catalysts have excelled. Complexes of chiral N,N'-dioxides with both Ni(II) and Mg(II) have been utilized for the efficient synthesis of β-amino compounds containing all-carbon quaternary stereocenters, with high yields and excellent enantioselectivities reported.

Below is a representative table summarizing the performance of N,N'-dioxide-metal complexes in various asymmetric carbon-carbon bond-forming reactions.

| Reaction Type | Metal Ion | Substrate Scope | Enantiomeric Excess (ee) | Yield |

| Carbonyl-Ene | Ni(II) | Glyoxal derivatives, Alkenes | Up to >99% | High |

| Friedel-Crafts Alkylation | Ni(II) | Indoles, α,β-Unsaturated ketoesters | High | High |

| Roskamp Reaction | Sc(III) | α-Diazoesters, Aldehydes | High | Good |

| Mannich Reaction | Ni(II), Mg(II) | β-Keto esters/amides, Triazinanes | Up to 99% | Good to High |

Asymmetric Carbon-Heteroatom Bond Formations

The stereoselective construction of carbon-heteroatom bonds is equally crucial in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. This compound-metal complexes have demonstrated significant utility in this domain as well.

A key example is the asymmetric amination of various substrates. Chiral N,N'-dioxide-Ni(II) complexes have been successfully employed in the amination of 3-substituted oxindoles, providing access to chiral α-amino acid derivatives.

The asymmetric sulfa-Michael reaction has also been effectively catalyzed by these systems. A chiral N,N'-dioxide/La(III) complex was found to exhibit a strong chiral amplification effect in this reaction, leading to the formation of chiral sulfides with high enantiopurity. sciengine.com

Furthermore, the development of an asymmetric haloamination of chalcones has been achieved using these catalysts, proceeding with high regio- and enantioselectivity.

The following table provides an overview of representative asymmetric carbon-heteroatom bond-forming reactions catalyzed by N,N'-dioxide-metal complexes.

| Reaction Type | Metal Ion | Substrate Scope | Enantiomeric Excess (ee) | Yield |

| Amination | Ni(II) | 3-Substituted oxindoles | High | High |

| Sulfa-Michael Addition | La(III) | α,β-Unsaturated compounds, Thiols | High | Good |

| Haloamination | Fe(II) | Chalcones | High | Good |

Other Relevant Asymmetric Transformations

Beyond traditional bond formations, this compound and its congeners have been applied to a range of other important asymmetric transformations. These include asymmetric cycloaddition reactions , which are powerful methods for the rapid construction of complex cyclic systems. Additionally, the versatility of these catalysts extends to asymmetric radical reactions , a rapidly developing area of synthetic chemistry.

Metal Complex Formation with this compound as a Ligand

The efficacy of this compound as a chiral ligand stems from its unique structural and electronic properties, which allow it to form well-defined and highly active catalytic complexes with a multitude of metal ions.

Coordination Chemistry with Various Metal Ions (e.g., Main Group, Transition Metals, Rare Earth Metals)

This compound and related N,N'-dioxide ligands are classified as neutral tetradentate ligands. rsc.orgresearchgate.net They possess a C2-symmetric, conformationally flexible backbone that can readily adapt to the coordination preferences of different metal centers. rsc.org These ligands typically coordinate to a metal ion through the two N-oxide and two amide oxygen atoms, forming a non-planar cis-α M(N,N'-dioxide) complex. rsc.orgresearchgate.net

A remarkable feature of these ligands is their ability to coordinate with a broad spectrum of metal ions, a key attribute of so-called "privileged ligands". researchgate.net This includes:

Main Group Metals: such as Mg(II).

Transition Metals: including Ni(II), Cu(I), Cu(II), Fe(II), and Co(II).

Rare Earth Metals: such as Sc(III) and La(III).

This wide-ranging coordination capability significantly expands the catalytic toolbox available to synthetic chemists, allowing for the selection of the optimal metal center for a given transformation. sciengine.comjk-sci.com

Influence of Metal Center on Catalytic Performance

For instance, in the asymmetric Mannich-type reaction, both Ni(II) and Mg(II) complexes of chiral N,N'-dioxides have been shown to be effective, demonstrating that both transition and main group metals can be successfully employed. The selection of the metal can influence the reaction rate and, in some cases, the stereochemical outcome.

A fascinating aspect of these catalytic systems is the potential for reversal of enantioselectivity by simply changing the metal ion while using the same chiral ligand. This phenomenon underscores the intricate interplay between the ligand and the metal center in defining the chiral environment of the catalyst.

The ability to modulate the catalytic performance by varying the metal ion provides a powerful strategy for optimizing asymmetric transformations and accessing enantiomers of a desired product with a single chiral ligand.

This compound as an Organic Small Molecule Catalyst

Chiral N,N'-dioxide amides, including this compound, are not only effective ligands for metal-based catalysts but also function as potent organocatalysts in their own right. rsc.org Their catalytic activity stems from their ability to act as Lewis bases through the N-oxide moieties, which can activate substrates and reagents to facilitate stereocontrolled bond formation.

The utility of this compound and related chiral N,N'-dioxides as organocatalysts has been demonstrated in several key asymmetric reactions, including the Strecker reaction and Michael additions.

In the asymmetric three-component Strecker reaction, which provides a direct route to chiral α-amino nitriles, N,N'-dioxide organocatalysts have shown broad substrate applicability. These catalysts have been effective for both aromatic and aliphatic aldehydes, leading to the corresponding products in high yields and with excellent enantioselectivities, often up to 95% ee. researchgate.net The reaction proceeds efficiently under mild conditions, showcasing the high catalytic activity of the N,N'-dioxide scaffold.

Similarly, in the context of Michael addition-alkylation reactions, chiral N,N'-dioxides have been successfully employed as organocatalysts. For instance, the reaction between α-substituted cyano ketones and (Z)-bromonitrostyrenes has been realized with high regio-, diastereo-, and enantioselectivity. nih.gov A variety of substrates were well-tolerated in this transformation, affording multifunctionalized chiral 2,3-dihydrofurans in yields as high as 95%, with diastereomeric ratios up to 95:5 and enantiomeric excess up to 93% ee. nih.gov

The general substrate scope for N,N'-dioxide organocatalyzed reactions is summarized in the interactive table below, based on representative examples from the literature.

| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |

| Strecker Reaction | Aromatic Aldehydes | (1,1-diphenyl)methylamine, TMSCN | α-Amino Nitrile | High | up to 95 |

| Strecker Reaction | Aliphatic Aldehydes | (1,1-diphenyl)methylamine, TMSCN | α-Amino Nitrile | High | up to 95 |

| Michael Addition-Alkylation | α-Substituted Cyano Ketones | (Z)-Bromonitrostyrenes | 2,3-Dihydrofuran | up to 95 | up to 93 |

A key feature of this compound as an organocatalyst is its ability to promote asymmetric transformations without the need for a metal co-catalyst. The catalytic cycle in these metal-free pathways is typically driven by the Lewis basicity of the N-oxide groups.

In the asymmetric Strecker reaction, for example, it is proposed that the N,N'-dioxide catalyst activates the cyanide source (e.g., TMSCN) through nucleophilic interaction, thereby facilitating the enantioselective addition of the cyanide to an imine intermediate. A plausible transition state model suggests a well-organized assembly where the catalyst, aldehyde, and amine are held in a specific orientation, leading to high stereocontrol. researchgate.net

For the Michael addition-alkylation reactions, the chiral N,N'-dioxide organocatalyst is believed to activate the substrates and control the stereochemical outcome through a network of non-covalent interactions. The precise mechanism allows for the construction of multiple stereocenters with high fidelity. nih.gov

Regio- and Stereoselectivity Achieved with this compound Catalysts

The molecular architecture of this compound, characterized by its C2-symmetry and specific steric and electronic properties, is pivotal in achieving high levels of regio- and stereoselectivity in the reactions it catalyzes.

The control of both diastereoselectivity and enantioselectivity is a hallmark of catalysis with chiral N,N'-dioxides like this compound. In reactions where multiple stereocenters are formed, such as the Michael addition-alkylation to form 2,3-dihydrofurans, high diastereomeric ratios (up to 95:5) are consistently observed. nih.gov This indicates a strong facial bias in the approach of the reacting partners, dictated by the chiral environment of the catalyst.

The enantioselectivity is also consistently high across various reactions, with enantiomeric excesses frequently exceeding 90%. researchgate.netnih.gov This level of enantiocontrol is attributed to the well-defined chiral pocket created by the catalyst, which effectively differentiates between the two enantiotopic faces of the prochiral substrate.

The regio- and stereoselectivity of reactions catalyzed by this compound can be influenced by several external factors, allowing for the optimization of reaction outcomes.

Temperature: In many organocatalytic reactions, lower temperatures lead to higher enantioselectivities due to the increased difference in the free energies of the diastereomeric transition states. This trend is generally observed in reactions catalyzed by chiral N,N'-dioxides.

Solvent: The choice of solvent can have a significant impact on both the reactivity and selectivity of the catalytic process. Solvents can influence the solubility of the catalyst and substrates, the stability of intermediates, and the geometry of the transition state. A systematic screening of solvents is often necessary to identify the optimal medium for a given transformation.

Additives: In some organocatalytic systems, the presence of additives can enhance the catalytic activity and/or selectivity. For instance, in Michael addition reactions catalyzed by dipeptides, additives such as a base (e.g., NaOH) or a hydrogen bond donor (e.g., thiourea) have been shown to be crucial for promoting the reaction and achieving high stereoselectivity. researchgate.net While specific data for additives with this compound as an organocatalyst is not detailed in the provided search results, this is a common strategy for optimizing similar catalytic systems.

The following interactive table summarizes the general influence of these factors on selectivity.

| Factor | Influence on Selectivity | General Trend |

| Temperature | Can significantly affect enantioselectivity. | Lower temperatures often lead to higher ee. |

| Solvent | Can impact both reactivity and selectivity. | Optimal solvent depends on the specific reaction. |

| Additives | Can enhance catalytic activity and stereoselectivity. | The effect is highly system-dependent. |

Methodological Approaches in Studying No Feng Pdmpra Catalysis

Experimental Methodologies

The experimental workflow is designed to first synthesize and purify the catalyst, then unambiguously determine its structure, and finally, to evaluate and optimize its performance in a target chemical reaction.

The synthesis of chiral catalysts is a critical first step that dictates the feasibility of their application. Chiral guanidines are typically synthesized through multi-step routes, often starting from readily available chiral precursors like amino acids or diamines. rsc.orgjst.go.jp The synthesis of a chiral analog of the bicyclic guanidine (B92328) TBD, for example, involves a sequence of reactions including reductive amination and cyclization to form the core guanidine structure. beilstein-journals.org

Synthetic Strategy Example: A general approach to a chiral guanidine might involve:

Preparation of a Chiral Amine Precursor: Starting from a natural amino acid, a chiral amine is prepared through standard organic transformations. beilstein-journals.org

Guanidinylation: The chiral amine is then reacted with a guanidinylating agent. A common method involves using thiourea (B124793) intermediates which are activated and then cyclized. beilstein-journals.org

N-Oxide Formation: The final guanidine structure can be oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Purification: Purification is crucial to ensure that the observed catalytic activity is solely attributable to the synthesized catalyst. The primary method for purification is flash column chromatography on silica (B1680970) gel. beilstein-journals.org The purity and structure of the final product are then confirmed. For solid compounds, recrystallization can be an effective method to obtain high-purity material suitable for catalytic use and structural analysis, such as X-ray crystallography. beilstein-journals.org

Once synthesized and purified, the precise structure of the catalyst must be confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. beilstein-journals.org These techniques provide information about the chemical environment of protons and carbon atoms, respectively, allowing for the verification of the synthesized structure. For complex molecules, 2D NMR techniques (like COSY and HMQC) are used to establish connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. researchgate.netnih.gov For guanidine N-oxides, characteristic peaks would include N-H stretches, C=N stretches of the guanidine core, and the N-O stretch of the N-oxide group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the synthesized molecule, which is used to confirm its elemental composition. beilstein-journals.org This is a critical step in verifying that the target compound has been successfully synthesized.

X-ray Crystallography: When a suitable single crystal of the catalyst can be grown, X-ray diffraction provides an unambiguous determination of its three-dimensional structure, including its absolute configuration. beilstein-journals.org This is the gold standard for structural elucidation.

Table 1: Spectroscopic Data for a Representative Chiral Guanidine Catalyst

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values. | Confirms the proton framework and stereochemical relationships. |

| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms. | Verifies the carbon skeleton of the molecule. |

| FT-IR | Characteristic absorption bands (cm⁻¹). | Identifies functional groups (e.g., N-H, C=N, N-O). |

| HRMS | Exact mass-to-charge ratio (m/z). | Confirms the elemental formula of the compound. |

| X-ray | 3D atomic coordinates. | Provides definitive proof of structure and absolute stereochemistry. |

The primary measure of success for a chiral catalyst is its ability to produce one enantiomer of a product in excess of the other. This is quantified as the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a reaction product. figshare.comrsc.org The crude reaction mixture or the purified product is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this stationary phase, causing them to separate and elute at different times. The relative areas of the two peaks in the resulting chromatogram are used to calculate the ee. A variety of chiral columns are commercially available (e.g., Chiralcel OD-H, AD-H) and are selected based on the specific structure of the product. figshare.com

Chiral Gas Chromatography (GC): For volatile and thermally stable products, chiral GC is an alternative method for ee determination. Similar to HPLC, it uses a column with a chiral stationary phase to separate the enantiomers.

To maximize the effectiveness of a new catalyst, a systematic optimization of reaction conditions is performed. This involves varying several parameters to find the combination that gives the best yield and enantioselectivity.

Common parameters for optimization include:

Catalyst Loading: The amount of catalyst is varied, typically from 0.5 mol% to 20 mol%, to find the lowest possible amount that still provides high efficiency. figshare.comresearchgate.net

Temperature: Reactions are often run at a range of temperatures (e.g., from -78 °C to room temperature) as lower temperatures frequently lead to higher enantioselectivity. figshare.com

Solvent: The choice of solvent can have a profound impact on both reaction rate and enantioselectivity. A screening of different solvents with varying polarities (e.g., THF, CH₂Cl₂, toluene) is standard practice. rsc.org

Reactant Concentration: The concentration of the starting materials can influence reaction kinetics and is often optimized.

Additives: Sometimes, the addition of co-catalysts or other additives can improve the reaction's outcome. For instance, in some guanidine-catalyzed reactions, the addition of a salt like KI has been shown to increase enantioselectivity. rsc.org

Table 2: Example of a Reaction Optimization Table (Michael Addition)

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 10 | Toluene | 25 | 85 | 70 |

| 2 | 10 | THF | 25 | 90 | 75 |

| 3 | 10 | CH₂Cl₂ | 25 | 88 | 72 |

| 4 | 10 | THF | 0 | 92 | 85 |

| 5 | 10 | THF | -20 | 95 | 92 |

| 6 | 5 | THF | -20 | 94 | 91 |

| 7 | 1 | THF | -20 | 70 | 90 |

Data is illustrative.

Kinetic and Thermodynamic Studies of Catalyzed Reactions

Beyond simply optimizing a reaction, a deeper understanding of the catalyst's function is gained through kinetic and thermodynamic studies. These investigations reveal how the catalyst influences the reaction rate and provide insight into the reaction mechanism.

Reaction Rate Determination: The rate of a reaction can be determined by monitoring the change in concentration of a reactant or product over time. ncl.res.in This is often done by taking aliquots from the reaction mixture at specific time intervals and analyzing them using techniques like HPLC or NMR spectroscopy. uni-regensburg.de

Order of Reaction: By systematically varying the initial concentration of one component while keeping others constant, the order of the reaction with respect to that component can be determined. For example, if doubling the catalyst concentration doubles the reaction rate, the reaction is first-order with respect to the catalyst. These experiments are crucial for building a rate law (e.g., Rate = k[Catalyst]ˣ[Substrate A]ʸ[Substrate B]ᶻ), which is a mathematical expression of the reaction mechanism. beilstein-journals.org Such studies can reveal, for instance, whether the formation of an enamine is the rate-determining step in an organocatalytic cycle. unibo.it

Activation Energy and Thermodynamic Parameters

The determination of activation energy (Ea) and other thermodynamic parameters is fundamental to characterizing the kinetics and feasibility of a catalytic reaction. For catalytic systems involving Feng ligands, to which NO-Feng-PDMPRa belongs, these parameters provide insight into the energy barriers of the reaction pathway and the relative stability of reactants, transition states, and products.

Detailed research into a catalytic system utilizing a Feng ligand has provided specific data on the energy requirements for the reaction. In a study on the catalytic enantioselective 6π photocyclization of acrylanilides, the activation energy for the full system bearing the Feng ligand was determined to be 27.6 kcal·mol⁻¹. nih.gov This value represents the minimum energy required for the reactants to overcome the energy barrier and proceed to form products, serving as a critical parameter for understanding the reaction kinetics.

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) are also essential for a comprehensive understanding of the catalytic process. While extensive tables of these parameters for a wide range of reactions catalyzed by this compound are not broadly available in the literature, the principles of their determination are well-established. These parameters are typically derived from kinetic studies conducted at various temperatures, allowing for the construction of Arrhenius plots to calculate the activation energy. Further analysis can yield the enthalpy and entropy of activation, which describe the change in heat content and the degree of order in the transition state, respectively.

| Catalytic System Component | Activation Energy (Ea) |

|---|---|

| Feng Ligand | 27.6 kcal·mol⁻¹ |

Advanced Analytical Techniques for In-Situ Monitoring of Catalytic Processes

The dynamic nature of catalytic reactions necessitates the use of advanced analytical techniques that can monitor the process in real-time. In-situ monitoring provides invaluable data on the formation and consumption of reactants, intermediates, and products, offering a deeper understanding of the reaction mechanism.

Mechanistic Studies Using Spectroscopic Probes

Spectroscopic techniques are powerful tools for the in-situ monitoring of catalytic reactions involving ligands like this compound. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy can be employed to track the concentrations of various species throughout the reaction. These methods allow researchers to identify key catalytic intermediates and understand their transformation pathways.

In the context of Feng ligands, mechanistic studies often combine experimental spectroscopic data with computational analyses. acs.org This synergistic approach allows for the correlation of observed spectral changes with theoretical models of the catalytic cycle. For instance, the interaction of the chiral N,N'-dioxide moiety of the ligand with a metal center, such as magnesium or scandium, can be monitored to understand how the catalyst activates the substrate. acs.orgresearchgate.net The use of different metal triflates, including Mg(OTf)₂, Sc(III)triflate, and Ytterbium(III) triflate, with Feng ligands highlights the versatility of these catalytic systems and the importance of spectroscopic studies in optimizing the metal-ligand combination for specific asymmetric transformations. nih.govresearchgate.netresearchgate.net

X-ray Crystallography of Catalytic Intermediates (If Applicable)

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of molecules, including catalytic intermediates. shanghaitech.edu.cn Obtaining a crystal structure of a catalyst-substrate or catalyst-intermediate complex can provide definitive evidence for the proposed reaction mechanism, revealing the precise spatial arrangement of atoms at the active site.

While obtaining single crystals of transient catalytic intermediates is challenging, it is a valuable goal in the study of catalysis by metal complexes of Feng ligands. The successful crystallization and X-ray diffraction analysis of such an intermediate would offer a static snapshot of the molecule during the catalytic cycle, providing crucial information on bond lengths, bond angles, and stereochemistry. In related fields, the synthesis of large single crystals of covalent organic frameworks (COFs) has enabled their structural analysis by single-crystal X-ray diffraction, demonstrating the potential of this technique for complex molecular systems. For catalytic systems involving this compound, the isolation and crystallographic characterization of a catalytic intermediate would be a significant step forward in understanding its mode of action.

Future Directions and Emerging Research Avenues for No Feng Pdmpra

Development of Next-Generation NO-Feng-PDMPRa Ligands

The inherent modularity of the this compound scaffold is a key advantage that researchers are leveraging to design and synthesize next-generation ligands with superior catalytic properties. scu.edu.cn

Structural Modifications for Enhanced Catalytic Activity and Selectivity

The future of this compound ligand development lies in the strategic modification of its core components to achieve even greater control over catalytic outcomes. The parent structure is composed of three main parts, each amenable to variation: the chiral backbone, the linker unit, and the amide substituents. scu.edu.cn By systematically altering these components, new ligands can be tailored for specific, challenging asymmetric transformations.

Table 1: Potential Structural Modifications for Next-Generation this compound Ligands

| Ligand Component | Modification Strategy | Desired Outcome |

|---|---|---|

| Chiral Backbone | Substitution of L-proline with other cyclic (e.g., L-pipecolic acid) or acyclic amino acids. | Altered steric environment, potentially improving enantioselectivity for specific substrates. |

| Linker Unit | Variation of alkyl chain length or introduction of rigid aromatic linkers. | Optimized bite angle and conformational stability of the metal complex. |

| Amide Substituents | Introduction of electron-donating or -withdrawing groups on the aryl rings. | Fine-tuning of the electronic properties of the metal center, enhancing catalytic activity. |

| Amide Substituents | Increasing or decreasing steric bulk (e.g., replacing isopropyl with tert-butyl or methyl groups). | Enhanced facial discrimination of the substrate, leading to higher enantioselectivity. |

These structural adjustments are guided by mechanistic insights and computational modeling, allowing for a more rational design of ligands for specific applications. nih.govacs.org

Immobilization Strategies for Heterogeneous Catalysis

A significant frontier in catalysis is the development of heterogeneous systems that facilitate catalyst recovery and reuse, a key principle of green chemistry. Immobilizing this compound-metal complexes onto solid supports is a promising strategy to achieve this. Research in this area is focused on grafting the chiral ligand onto various inorganic or organic polymer supports.

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are attractive supports due to their high surface area and tunable pore sizes. nih.govacs.org The general approach involves functionalizing the ligand with a reactive handle, such as an amino or silane (B1218182) group, which can then be covalently attached to the support material. nih.gov Another approach is the use of polymer-supported catalysts, where the ligand is incorporated into a polymer backbone through methods like ring-opening metathesis polymerization (ROMP). ualberta.ca These strategies aim to create robust, recyclable catalysts that retain the high enantioselectivity of their homogeneous counterparts. nih.govualberta.ca

Exploration of Novel Reaction Classes and Substrate Scope

Complexes of N,N'-dioxides with metals such as nickel, scandium, and copper have already proven effective in a wide range of transformations, including cycloadditions, rearrangements, and conjugate additions. oup.comsigmaaldrich.com Future research will focus on pushing the boundaries of what is possible with this compound catalysis, exploring entirely new reaction classes and expanding the scope of compatible substrates.

The unique ability of these ligands to form stable, octahedral complexes with a variety of metals opens the door to activating previously challenging substrates. nih.gov For instance, research is underway to apply these catalysts to asymmetric [2+1], [3+2], [4+2], and even [8+2] cycloaddition reactions, providing access to a diverse array of complex cyclic structures. nih.gov Additionally, the development of catalytic asymmetric haloamination and dearomatization reactions showcases the potential to forge new pathways for synthesizing valuable chiral building blocks. nih.govresearchgate.net The exploration of α-diazocarbonyl compounds in catalytic asymmetric rearrangements is another burgeoning area. chinesechemsoc.org

Integration of this compound into Continuous Flow Processes

The combination of heterogeneous this compound catalysts with continuous flow technology represents a powerful synergy for process intensification. Continuous flow microreactors offer several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production. researchgate.net

By packing a column with an immobilized this compound catalyst, a continuous stream of reactants can be passed through the reactor, with the chiral product emerging downstream. This setup not only allows for efficient production and easy product isolation but also enables the catalyst to be used for extended periods without the need for recovery and regeneration steps. This approach is particularly advantageous for industrial-scale synthesis, where efficiency and sustainability are paramount. researchgate.net

Potential for Cascade and Multi-Catalytic Systems

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly sought after for their efficiency in building molecular complexity. The versatility of this compound-metal complexes makes them ideal candidates for integration into such sophisticated reaction sequences.

Researchers have already demonstrated the power of N,N'-dioxide ligands in promoting cascade reactions, such as the direct Mannich/condensation cascade to form trisubstituted imidazolidines. researchgate.net An exciting area of development is the use of these chiral Lewis acids in bimetallic relay catalysis. For example, a system combining a chiral N,N'-dioxide nickel(II) complex with an achiral gold(I) catalyst has been successfully used for the asymmetric synthesis of spiroketals and spiroaminals. nih.gov In these systems, each metal catalyst performs a distinct and sequential transformation, leading to the rapid construction of highly complex and enantioenriched products. nih.gov Future work will likely explore other synergistic catalyst combinations, including photoredox/N,N'-dioxide systems, to unlock novel cascade transformations. acs.org

Advancements in Understanding Stereocontrol Mechanisms

A deeper understanding of the factors governing stereoselectivity is crucial for the rational design of more effective catalysts. While general models exist, future research will employ a combination of advanced techniques to elucidate the precise mechanisms of stereocontrol in this compound catalyzed reactions.

High-resolution X-ray crystallography of catalyst-substrate complexes can provide invaluable snapshots of the transition state, revealing the key interactions responsible for chiral induction. nih.govresearchgate.net These experimental data, in conjunction with sophisticated computational methods like Density Functional Theory (DFT), can be used to map out the entire reaction pathway and identify the origins of enantioselectivity. acs.org For example, DFT calculations have been used to show how the steric hindrance between the ligand and the substrate dictates the facial selectivity of nucleophilic attack. researchgate.net Such detailed mechanistic studies will not only explain observed stereochemical outcomes but also provide predictive models to guide the development of next-generation catalysts with even higher levels of stereocontrol. chinesechemsoc.org

Scalability of this compound-Catalyzed Reactions for Industrial Applications

The transition of a catalytic process from a laboratory setting to an industrial scale is a complex undertaking that involves rigorous evaluation of economic viability, process robustness, safety, and efficiency. For catalysts like this compound, which are part of a privileged ligand class, the potential for industrial application is significant, yet it requires careful consideration of several key factors. cas.cnchinesechemsoc.org While specific, large-scale industrial production data for reactions catalyzed by this compound is not extensively published, an analysis based on the known attributes of the Feng ligand family allows for a projection of its industrial potential and the challenges that must be addressed.

The inherent advantages of the Feng N,N'-dioxide ligands, such as their straightforward synthesis from inexpensive starting materials, stability to air and moisture, and good solubility in various solvents, provide a strong foundation for scalability. cas.cnjk-sci.com

Key Considerations for Industrial Scale-Up:

Catalyst Loading and Turnover Number (TON): A crucial factor for economic feasibility is minimizing the amount of catalyst required. Research has shown that some reactions using Feng ligands can proceed efficiently with very low catalyst loadings, in some cases as low as 0.05 mol%. researchgate.net For industrial applications, achieving a high turnover number (TON), which represents the number of moles of substrate converted per mole of catalyst, is paramount. A high TON signifies a more efficient and cost-effective process.

Process Optimization (Batch vs. Continuous Flow): While most laboratory syntheses are performed in batch reactors, continuous flow chemistry offers significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and greater consistency. beilstein-journals.org The stability and solubility of this compound complexes make them promising candidates for integration into continuous flow systems. Future research will likely focus on immobilizing the catalyst on a solid support or using solvent systems that allow for its retention in a flow reactor, enabling catalyst recycling and reducing costs. acs.org

Downstream Processing and Product Purification: The ease of separating the product from the catalyst and solvent after the reaction is a critical aspect of industrial synthesis. The non-volatile nature of the this compound-metal complex can simplify purification, potentially allowing for product isolation through distillation or extraction without contamination from the catalyst.

To illustrate the parameters critical for evaluating the scalability of a hypothetical reaction, the following data table outlines key performance indicators that would need to be met for an industrial process.

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Target) | Significance for Scalability |

| Reaction Scale | 1-10 mmol | >10 kg | Demonstrates the ability to handle large quantities of material. |

| Catalyst Loading | 1-5 mol% | < 0.1 mol% | Directly impacts the cost of the final product; lower loading is crucial. |

| Turnover Number (TON) | 20 - 100 | > 1,000 | High TON indicates high catalyst efficiency and economic viability. |

| Reaction Time | 12-48 hours | < 12 hours | Shorter reaction cycles increase plant throughput and reduce operational costs. |

| Process Type | Batch | Continuous Flow / Batch | Flow chemistry can offer superior safety, control, and efficiency for large-scale production. beilstein-journals.org |

| Catalyst Recovery | Often not performed | > 95% | Essential for reducing waste and cost, especially with valuable metal complexes. |

| Product Yield | > 90% | > 95% | Maximizing yield is fundamental to the economic success of the process. |

| Enantiomeric Excess (ee) | > 95% ee | > 99% ee | High stereoselectivity is often a critical quality attribute for pharmaceutical and fine chemical products. |

This table is illustrative and presents target values for a successful industrial-scale catalytic process. The actual parameters would be specific to the reaction being scaled.

The potential for the broad applicability of this compound is underscored by the fact that its parent class of N,N'-dioxide ligands can form effective catalysts with over 20 different metal ions, including cost-effective metals like magnesium and cobalt, as well as rare-earth metals. scu.edu.cnjk-sci.com This versatility allows for the fine-tuning of the catalyst to suit specific reactions and substrates, which is a significant advantage when developing industrial processes. For instance, a highly enantioselective alkoxylation was achieved using a chiral Ni(II)/N,N'-dioxide complex, demonstrating the production of valuable chiral building blocks. researchgate.net The successful gram-scale synthesis of γ-butenolides using a Feng catalyst highlights the tangible potential for larger-scale production. researchgate.net

Q & A

Q. What are the recommended synthetic pathways and characterization methods for NO-Feng-PDMPRa?

- Methodological Answer: this compound (CAS 1132049-44-5) is synthesized via asymmetric catalysis using N,N'-bis-oxazoline ligands. Key steps include:

-

Synthesis: Cycloaddition reactions under inert conditions (e.g., argon atmosphere) with chiral ligands.

-

Purification: Column chromatography (silica gel) followed by recrystallization.

-

Characterization:

-

NMR (¹H, ¹³C, and DEPT for stereochemical confirmation).

-

X-ray crystallography to resolve absolute configuration.

-

HPLC/SFC with chiral columns to determine enantiomeric excess (>99% purity reported) .

- Data Table: Example Characterization Data

| Parameter | Value/Result | Instrumentation |

|---|---|---|

| Melting Point | 145–147°C | Differential Scanning Calorimetry |

| [α]²⁵D | +52.3 (c=1.0, CHCl₃) | Polarimeter |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J=8.4 Hz, 2H) | 400 MHz spectrometer |

Q. How should researchers design experiments to evaluate this compound’s catalytic efficiency?

- Methodological Answer:

- Variables:

- Independent: Ligand stereochemistry, solvent polarity, temperature.

- Dependent: Reaction yield, enantioselectivity, turnover frequency.

- Control Variables: Catalyst loading (1–5 mol%), substrate concentration.

- Statistical Design: Use factorial design (e.g., 2³ matrix) to optimize conditions and identify interactions between variables .

Q. What analytical techniques are critical for validating this compound’s enantioselectivity?

- Methodological Answer:

- Chiral HPLC/SFC: Compare retention times with racemic mixtures.

- Circular Dichroism (CD): Confirm absolute configuration via Cotton effects.

- Kinetic Resolution Studies: Monitor substrate conversion and ee% over time using stopped-flow techniques .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental outcomes in this compound-mediated reactions?

- Methodological Answer:

- Step 1: Validate computational parameters (e.g., DFT functionals, solvation models) against benchmark systems.

- Step 2: Conduct kinetic isotope effect (KIE) studies to verify proposed mechanisms.

- Step 3: Use multivariate analysis to isolate confounding variables (e.g., trace moisture in solvents) .

Q. What are best practices for integrating mechanistic studies with kinetic data for this compound?

- Methodological Answer:

- Data Collection:

- Time-Resolved Spectroscopy: Track intermediate formation via UV-Vis or IR.

- Isotopic Labeling: Use ¹⁸O or deuterated substrates to probe transition states.

- Analysis Tools:

- Eyring Plot: Calculate activation parameters (ΔH‡, ΔS‡).

- Microkinetic Modeling: Fit data to proposed rate laws using software like COPASI .

Q. What data management strategies ensure reproducibility and long-term accessibility of this compound research?

- Methodological Answer:

- FAIR Compliance:

- Metadata Standards: Use IUPAC nomenclature and SMILES notation for chemical data.

- Repositories: Deposit raw NMR spectra, crystallographic data (CIF files), and kinetic datasets in Zenodo or ChemRxiv.

- DMP Checklist:

- Define data types (spectra, computational outputs).

- Specify access protocols (embargo periods, CC-BY licenses).

- Document version control (GitLab for code, OSF for experimental logs) .

Contradiction Analysis Framework

Q. How should researchers address conflicting results in this compound’s substrate scope?

- Methodological Answer:

- Root-Cause Analysis:

| Potential Issue | Diagnostic Test |

|---|---|

| Impurity in substrate | GC-MS analysis with internal standards |

| Solvent effects | Repeat reactions in alternative solvents (e.g., THF vs. DCM) |

| Ligand degradation | TGA/DSC to assess thermal stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.